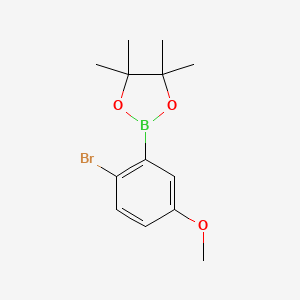
2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-Bromo-5-methoxybenzylboronic acid, is a boronic acid derivative that is of interest due to its potential applications in the synthesis of organic compounds and pharmaceuticals. This compound has been studied extensively and has been found to have a wide range of uses and potential applications.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis and Fluorescence Applications : Fischer, Baier, and Mecking (2013) reported the use of bromo and tetramethyl-dioxaborolane derivatives for initiating Suzuki-Miyaura chain growth polymerization, leading to the creation of nanoparticles with adjustable molecular weights and bright fluorescence emissions. These particles exhibited high quantum yields and could be tuned for longer wavelengths, making them potentially useful in fluorescence applications (Fischer, Baier, & Mecking, 2013).
Regioregular Polyalkylthiophenes Synthesis : Liversedge et al. (2006) utilized palladium complexes with bulky, electron-rich phosphane ligands as catalysts for the Suzuki synthesis of regioregular polyalkylthiophenes. This method involved the use of a similar dioxaborolane compound, highlighting its role in facilitating polymerization processes in materials chemistry (Liversedge et al., 2006).
Synthesis of Boron-Capped Polyenes for LCD Technology : Das et al. (2015) synthesized a series of dioxaborolane derivatives for the creation of boron-containing polyene systems. These systems are seen as potential intermediates for producing new materials for Liquid Crystal Display (LCD) technology and may have applications in treating neurodegenerative diseases (Das et al., 2015).
Organic/Inorganic Semiconductor Hybrid Particles : De Roo et al. (2014) demonstrated the synthesis of functionalized polyfluorenes with the use of dioxaborolane derivatives, leading to the creation of hybrid particles consisting of inorganic nanocrystals and polyfluorene. This research points to its application in developing advanced materials with semiconductor properties (De Roo et al., 2014).
Synthesis of Light Harvesting Antenna Molecules : In a study by Radzuan, Hassan, and Bakar (2018), the synthesis of light harvesting antenna molecules was conducted using borylated porphyrin and bromo-porphyrin. These compounds were synthesized using a Suzuki coupling reaction, which involved the use of dioxaborolane derivatives. This research highlights the potential application of these compounds in the development of energy-harvesting materials (Radzuan et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZDWKRQWEDAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725494 |
Source


|
| Record name | 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1256781-58-4 |
Source


|
| Record name | 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

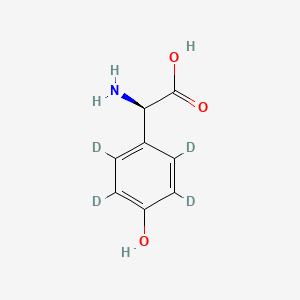
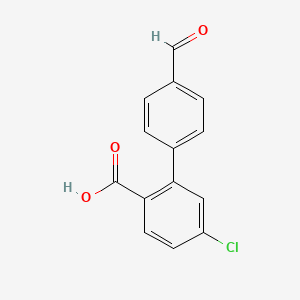
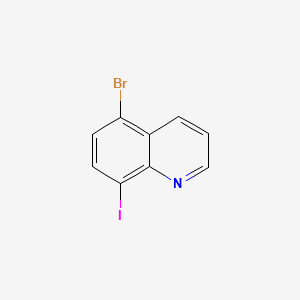
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)
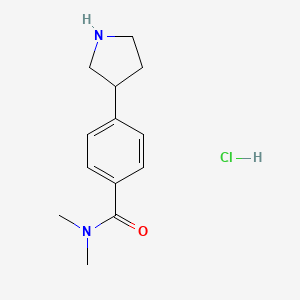
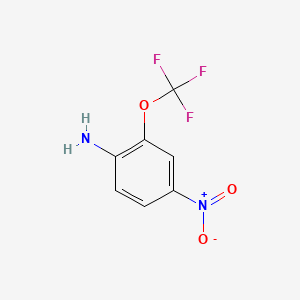
![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)
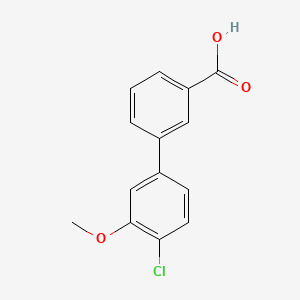
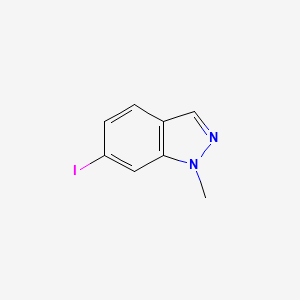
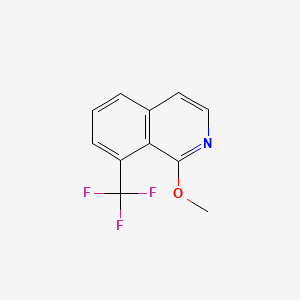
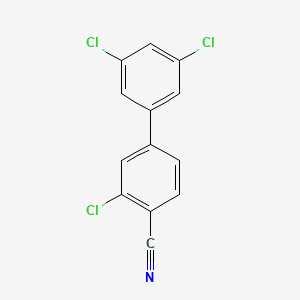
![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)
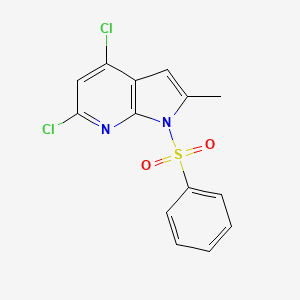
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)